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Introduction
CAP-1002 is an allogeneic cell therapy product composed of cardiosphere-derived cells

(CDCs). The therapeutic efficacy of CAP-1002 is largely attributed to the paracrine effects of

the secreted exosomes, which mediate its immunomodulatory, anti-inflammatory, and pro-

regenerative properties.[1][2][3] These exosomes act as intercellular messengers, delivering a

cargo of proteins and nucleic acids to target cells.[4][5] This document provides detailed

protocols for the isolation and characterization of exosomes from the conditioned media of

CAP-1002 (CDCs), along with an overview of the key signaling pathways involved in their

mechanism of action.

While the precise, proprietary methods for the large-scale manufacturing and quality control of

exosomes from the CAP-1002 product are not publicly available, the following protocols are

based on established scientific methodologies for the isolation and characterization of

exosomes from CDC cultures.

Experimental Protocols
I. Culture of CAP-1002 (Cardiosphere-Derived Cells)
A critical prerequisite for the isolation of exosomes is the proper culture of the parent CAP-1002

cells.
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Protocol:

Thaw vials of CAP-1002 cells according to the manufacturer's instructions.

Culture the cells in a suitable growth medium, such as Iscove's Modified Dulbecco's Medium

(IMDM) supplemented with 20% fetal bovine serum (FBS), L-glutamine, and penicillin-

streptomycin.

For exosome collection, it is essential to switch to a serum-free medium, as FBS contains a

high concentration of bovine exosomes that will contaminate the human CDC-derived

exosome preparation.

Adapt the cells to the serum-free medium over a period of 24-48 hours before starting the

exosome collection.

Collect the conditioned medium from the cell culture flasks every 48-72 hours for exosome

isolation.

II. Isolation of Exosomes from Conditioned Medium
The following protocol describes a standard method for isolating exosomes from the

conditioned medium of CAP-1002 cells using differential ultracentrifugation.

Protocol:

Cell and Debris Removal:

Transfer the collected conditioned medium to sterile centrifuge tubes.

Centrifuge at 300 x g for 10 minutes at 4°C to pellet any floating cells.

Carefully transfer the supernatant to new sterile centrifuge tubes.

Centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger apoptotic

bodies.

Transfer the supernatant to new sterile centrifuge tubes.
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Centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and cell debris.

Exosome Pelleting:

Filter the supernatant through a 0.22 µm filter to remove any remaining larger particles.

Transfer the filtered supernatant to ultracentrifuge tubes.

Ultracentrifuge at 100,000 x g for 70 minutes at 4°C to pellet the exosomes.

Carefully discard the supernatant.

Washing and Final Resuspension:

Resuspend the exosome pellet in a sufficient volume of sterile phosphate-buffered saline

(PBS).

Perform a second ultracentrifugation at 100,000 x g for 70 minutes at 4°C to wash the

exosome pellet and remove contaminating proteins.

Discard the supernatant and resuspend the final exosome pellet in a small volume of

sterile PBS for downstream applications.

Storage:

Aliquoted exosomes can be stored at -80°C for long-term use. Avoid repeated freeze-thaw

cycles.

Experimental Workflow for Exosome Isolation
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Caption: Workflow for isolating exosomes from CAP-1002 conditioned media.
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Characterization of Isolated Exosomes
A thorough characterization of the isolated exosomes is crucial to ensure their identity, purity,

and concentration. The following are standard techniques for exosome characterization.

I. Nanoparticle Tracking Analysis (NTA)
NTA is used to determine the size distribution and concentration of the isolated exosomes.

Protocol:

Dilute the exosome suspension in sterile PBS to an appropriate concentration for analysis

(typically 10^7 to 10^9 particles/mL).

Load the diluted sample into the NTA instrument.

Record multiple videos of the particles undergoing Brownian motion.

The NTA software analyzes the videos to determine the size and concentration of the

particles.

II. Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the isolated exosomes.

Protocol:

Fix the exosome suspension with a suitable fixative (e.g., paraformaldehyde).

Adsorb the fixed exosomes onto a carbon-coated grid.

Negatively stain the grid with a contrast agent (e.g., uranyl acetate).

Allow the grid to dry completely.

Image the grid using a transmission electron microscope. Exosomes should appear as cup-

shaped vesicles.

III. Western Blotting for Exosomal Markers
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Western blotting is used to confirm the presence of exosome-specific protein markers and the

absence of contaminating proteins from other cellular compartments.

Protocol:

Lyse the exosome pellet to release the proteins.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay).

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against positive exosomal markers (e.g.,

CD9, CD63, CD81, Alix, TSG101) and negative markers (e.g., Calnexin, GM130).

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g.,

HRP).

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation
The following tables provide representative quantitative data for the characterization of

exosomes isolated from CAP-1002. Note: This is exemplary data and may not reflect the exact

specifications of the final product.

Table 1: Nanoparticle Tracking Analysis (NTA) Data

Parameter Specification

Mean Particle Size 100 - 150 nm

Mode Particle Size 80 - 120 nm

Particle Concentration ≥ 1 x 10^10 particles/mL
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Table 2: Western Blot Marker Analysis

Marker Expected Result

Positive Markers

CD9 Present

CD63 Present

CD81 Present

Alix Present

TSG101 Present

Negative Markers

Calnexin Absent

GM130 Absent

Signaling Pathways of CAP-1002 Exosomes
The therapeutic effects of CAP-1002 exosomes are mediated through their interaction with

target cells, leading to the modulation of specific signaling pathways. A key mechanism is the

regulation of macrophage polarization.

Signaling Pathway of CAP-1002 Exosomes on Macrophages
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Caption: CAP-1002 exosome-mediated macrophage polarization and its effects.
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CAP-1002 exosomes carry a cargo of microRNAs, including miR-22 and miR-146a, and

proteins that, upon internalization by pro-inflammatory (M1) macrophages, induce a shift

towards an anti-inflammatory and pro-regenerative (M2) phenotype.[6] This polarization results

in decreased inflammation, reduced fibrosis, and enhanced tissue regeneration. Furthermore,

the therapeutic potency of the parent CAP-1002 cells can be enhanced through the activation

of Wnt signaling, leading to an enrichment of therapeutically relevant microRNAs in the

secreted exosomes.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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